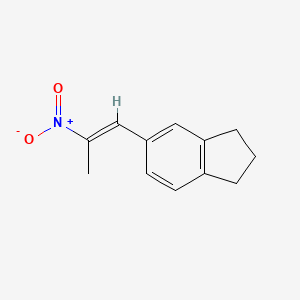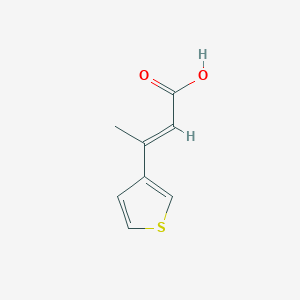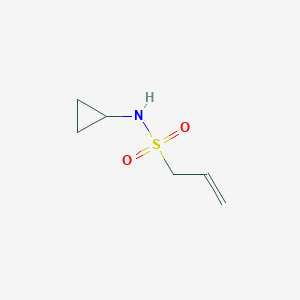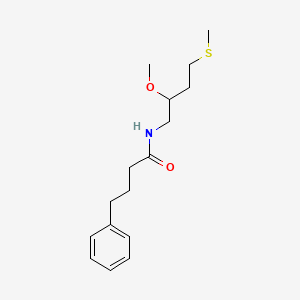![molecular formula C11H15N3O3 B2844495 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006435-21-7](/img/structure/B2844495.png)
3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid” is a chemical compound with the molecular formula C11H15N3O3 . It is a complex organic compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of this compound could involve the use of pyrrolidine, a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a five-membered ring with one nitrogen atom . The structure also includes a pyrazole ring and a propanoic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the pyrrolidine ring, which is a versatile scaffold in drug discovery . The reactions could involve the functionalization of the pyrrolidine ring or the formation of new rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 237.26 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Scientific Research Applications
Integrin Inhibitor for Idiopathic Pulmonary Fibrosis Treatment
Research into the treatment of idiopathic pulmonary fibrosis has led to the discovery of a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, demonstrating high affinity and selectivity for the αvβ6 integrin. A derivative, specifically (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt, was identified with very high affinity for αvβ6 integrin, showcasing potential as a therapeutic agent for idiopathic pulmonary fibrosis due to its pharmacokinetic properties suitable for inhaled dosing (Procopiou et al., 2018).
Hydrogen Bonding Studies
Investigations into hydrogen bonding within certain pyrazole derivatives have been conducted to understand their structural chemistry better. A study on 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid using 1H NMR spectroscopy and X-ray crystallography revealed the presence of strong intramolecular and intermolecular hydrogen bonding, providing insights into the compound's molecular structure and potential interactions in biological systems (Dobbin et al., 1993).
Antimicrobial and Antioxidant Activity
The synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, has been explored for their antimicrobial and antioxidant activities. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. Such studies highlight the potential of these derivatives for developing new antimicrobial and antioxidant agents (Flefel et al., 2018).
Catalysis and Chemical Synthesis
Research into magnetically separable graphene oxide anchored sulfonic acid as a catalyst has shown high efficiency in synthesizing complex pyrazole derivatives. This approach demonstrates the utility of these compounds in facilitating green chemistry practices by enabling the recyclable catalysis of chemical reactions, significantly benefiting the synthesis of pharmaceuticals and fine chemicals (Zhang et al., 2016).
Coordination Chemistry and Sensing Applications
The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been extensively studied for their applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. These advances underscore the versatility of pyrazole derivatives in developing novel materials for sensing and electronic applications (Halcrow, 2005).
properties
IUPAC Name |
3-[3-(pyrrolidine-1-carbonyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10(16)4-8-14-7-3-9(12-14)11(17)13-5-1-2-6-13/h3,7H,1-2,4-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFRRMKHBAZOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2844413.png)
![1-Oxaspiro[2.5]octane-2-carboxamide](/img/structure/B2844414.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2844419.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2844420.png)

![Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B2844424.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2844429.png)
![2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide](/img/structure/B2844432.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2844433.png)
![3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2844434.png)
![Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844435.png)